molecular formula C12H14O3 B7981339 (2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-6'-yl)methanol

(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-6'-yl)methanol

Cat. No.: B7981339
M. Wt: 206.24 g/mol
InChI Key: RTQSFNJEDNZEJM-UHFFFAOYSA-N
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Description

(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-6’-yl)methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a dioxolane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-6’-yl)methanol typically involves the reaction of indene derivatives with dioxolane precursors under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-6’-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-6’-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

This compound can be used in biological studies to investigate its effects on various biological pathways and processes. It may serve as a probe or a tool compound in biochemical assays.

Medicine

In medicinal chemistry, (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-6’-yl)methanol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-6’-yl)methanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene]
  • 2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-indene]-3’-one

Uniqueness

(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-6’-yl)methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-1,3-dioxolane]-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-9-1-2-10-3-4-12(11(10)7-9)14-5-6-15-12/h1-2,7,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQSFNJEDNZEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=CC(=C3)CO)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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